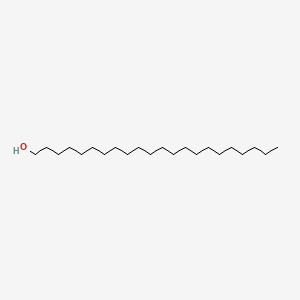

1-Docosanol

描述

属性

IUPAC Name |

docosan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H46O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h23H,2-22H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOPFSRXAKWQILS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H46O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4027286 | |

| Record name | 1-Docosanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Pellets or Large Crystals, Other Solid, Colorless waxy solid; [HSDB] Powder; [MSDSonline], Solid | |

| Record name | 1-Docosanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Docosanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2880 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Docosanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014770 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

180 °C at 0.22 mm Hg | |

| Record name | 1-DOCOSANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5739 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

195 °C | |

| Record name | 1-Docosanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2880 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Slightly soluble in ether; very soluble in ethanol, methanol, petroleum ether; soluble in chloroform, Insoluble in water, 1.96e-05 g/L | |

| Record name | 1-DOCOSANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5739 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Docosanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014770 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.8063 g/ml at 75 °C; 0.7986 g/ml at 85 °C; 0.7911 g/ml at 95 °C | |

| Record name | 1-DOCOSANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5739 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000006 [mmHg] | |

| Record name | 1-Docosanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2880 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Colorless waxy solid | |

CAS No. |

661-19-8, 30303-65-2 | |

| Record name | Behenyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=661-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Docosanol [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000661198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Docosanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030303652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Docosanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00632 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Docosanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759235 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Behenyl alcohol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8407 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Docosanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Docosanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Docosan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.498 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DOCOSANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G1OE216XY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-DOCOSANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5739 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Docosanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014770 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

65-72 °C, 72.5 °C, 65 - 72 °C | |

| Record name | Docosanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00632 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-DOCOSANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5739 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Docosanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014770 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery and Development of 1-Docosanol as a Viral Entry Inhibitor: A Technical Guide

Introduction: The landscape of antiviral research has been predominantly shaped by therapies targeting viral replication processes. However, the emergence of drug resistance and the need for broad-spectrum agents have fueled the exploration of alternative antiviral strategies. 1-Docosanol, a 22-carbon saturated aliphatic alcohol, represents a paradigm shift, with a unique mechanism of action that predates viral replication: the inhibition of viral entry. This technical guide provides an in-depth history of the discovery and development of this compound as an antiviral agent, detailing the seminal experiments, quantitative data, and the scientific journey leading to its approval as an over-the-counter topical treatment for herpes simplex labialis.

The Genesis of an Antiviral Discovery

The antiviral properties of this compound were first systematically described in a pivotal 1991 paper by Katz et al. published in the Proceedings of the National Academy of Sciences.[1][2] This research demonstrated that this compound exerted a significant inhibitory effect on the replication of lipid-enveloped viruses, including herpes simplex virus (HSV) and respiratory syncytial virus (RSV), within primary target cells in vitro.[1][2] Notably, the non-enveloped poliovirus was not susceptible to this compound, providing an early clue to its mechanism of action.[1][3]

Prior research had explored the antiviral activities of shorter-chain alcohols (10-14 carbons), but these were often associated with cytotoxic effects.[4][5] The work by Katz and his team was significant for identifying potent antiviral activity in a much longer-chain alcohol with a well-documented safety profile.[6]

Mechanism of Action: A Host-Cell-Mediated Approach

Unlike traditional antiviral nucleoside analogs that inhibit viral DNA synthesis, this compound employs a novel mechanism centered on the host cell.[5][7] It inhibits the fusion between the plasma membrane of the human cell and the envelope of the herpes simplex virus, thereby preventing the virus from entering the cell and initiating replication.[7][8][9] This indirect action on the virus makes the development of drug-resistant HSV mutants unlikely.[7][10]

Further research revealed that the antiviral activity of this compound is intricately linked to its uptake and metabolism by the host cell.[11][12] Once internalized, this compound is metabolized, with a significant portion being oxidized to n-docosanoic acid and incorporated into cellular phospholipids.[11][12] This modification of the host cell membrane is believed to render it less susceptible to viral fusion.[1][3] The antiviral efficacy of this compound is quantitatively proportional to the extent of its intracellular metabolism.[11][12]

Quantitative In Vitro Efficacy

The antiviral activity of this compound has been quantified through various in vitro assays, primarily focusing on the inhibition of viral replication and plaque formation. The following tables summarize key quantitative findings from these foundational studies.

Table 1: Inhibition of Viral Replication by this compound

| Virus Strain | Cell Line | This compound Concentration (µg/mL) | Percent Inhibition of Viral Yield | Reference |

| HSV-2 (G) | Vero | 10 | 81% | [13] |

| HSV (LK-117, fresh isolate) | Vero | 10 | 68% | [13] |

Table 2: Synergistic Inhibition of HSV-1 Replication by this compound and Acyclovir

| Treatment | Concentration | Percent Inhibition (Single Agent) | Percent Inhibition (Combination) | Reference |

| This compound | 10 µg/mL | ~50% | >99% | [3] |

| Acyclovir | 0.1 µg/mL | ~50% | >99% | [3] |

Data derived from in vitro studies on laboratory strains of HSV-1 in Vero cells.

This synergistic effect is attributed to the complementary mechanisms of action: this compound reduces the number of viruses entering the cells, allowing acyclovir to more effectively inhibit the replication of the viruses that do gain entry.[8] This combination significantly enhances the antiviral effect without increasing cellular toxicity.[3]

Key Experimental Protocols

The characterization of this compound's antiviral activity relied on several key experimental methodologies. Detailed below are the protocols for these foundational assays.

Plaque Reduction Assay

This assay is a standard method for quantifying the effect of an antiviral compound on infectious virus particles.

Objective: To determine the concentration of this compound that reduces the number of viral plaques by 50% (IC50).

Materials:

-

Susceptible host cells (e.g., Vero cells)

-

Lipid-enveloped virus stock (e.g., HSV-1)

-

This compound stock solution

-

Cell culture medium (e.g., DMEM)

-

Overlay medium (e.g., containing carboxymethyl cellulose or agarose)

-

Staining solution (e.g., crystal violet)

Procedure:

-

Cell Seeding: Plate host cells in 6-well plates and grow to a confluent monolayer.

-

Pre-incubation: Treat the cell monolayers with various concentrations of this compound or a vehicle control. A pre-incubation period of 12-24 hours is crucial for optimal activity.[13]

-

Viral Inoculation: Infect the treated and control cell monolayers with a standardized amount of virus (e.g., 100 plaque-forming units per well).

-

Adsorption: Allow the virus to adsorb to the cells for 1-2 hours at 37°C.

-

Overlay: Remove the viral inoculum and add an overlay medium to restrict the spread of progeny virus to adjacent cells.

-

Incubation: Incubate the plates for 2-3 days at 37°C to allow for plaque formation.

-

Staining and Counting: Fix the cells, remove the overlay, and stain with crystal violet. Count the number of plaques in each well.

-

Analysis: Calculate the percent inhibition of plaque formation for each concentration of this compound compared to the vehicle control and determine the IC50 value.

Cellular Uptake and Metabolism Assay

This protocol is designed to trace the uptake and metabolic fate of this compound within host cells.

Objective: To quantify the cellular uptake of this compound and identify its intracellular metabolites.

Materials:

-

Radiolabeled [1-¹⁴C]n-docosanol

-

Target cells (e.g., Vero cells)

-

Cell culture medium and reagents

-

Scintillation counter

-

Lipid extraction solvents (chloroform, methanol)

-

Thin-layer chromatography (TLC) system

Procedure:

-

Cell Seeding: Grow target cells to confluency in culture plates.

-

Radiolabeling: Treat cells with medium containing [1-¹⁴C]n-docosanol for various time points.

-

Washing: Thoroughly wash the cell monolayer with ice-cold phosphate-buffered saline (PBS) to remove non-internalized radiolabel.

-

Cell Lysis and Scintillation Counting: Lyse the cells and measure the total cell-associated radioactivity using a scintillation counter to quantify uptake.

-

Lipid Extraction: For metabolism analysis, extract total lipids from the cell lysate using the Bligh and Dyer method.

-

TLC Analysis: Separate the extracted lipids using TLC.

-

Visualization and Identification: Visualize the radiolabeled lipid species using autoradiography and identify them by comparing their migration to known standards (e.g., phosphatidylcholine, phosphatidylethanolamine, docosanoic acid).

Clinical Development and FDA Approval

The promising in vitro data led to the clinical development of a 10% this compound cream, commercially known as Abreva®. Multicenter, randomized, placebo-controlled trials were conducted to evaluate its efficacy and safety for the treatment of recurrent herpes simplex labialis.

Table 3: Summary of Pivotal Clinical Trial Results for 10% Docosanol Cream

| Endpoint | Docosanol Group (n=370) | Placebo Group (n=367) | P-value | Reference |

| Median Time to Healing | 4.1 days | 4.8 days (18 hours longer) | 0.008 | [11] |

| Time to Cessation of Pain and All Symptoms | Reduced | --- | 0.002 | [11] |

| Time to Complete Healing of Classic Lesions | Reduced | --- | 0.023 | [11] |

| Aborted Episodes | 40% | 34% | 0.109 (not significant) | [11] |

The clinical trials demonstrated that 10% docosanol cream, when applied five times daily starting at the earliest signs of an outbreak, was safe and effective in reducing the healing time and duration of symptoms of cold sores.[11] Based on this evidence, the U.S. Food and Drug Administration (FDA) approved this compound 10% cream in July 2000 as an over-the-counter treatment for recurrent oral-facial herpes.[14]

Conclusion

The discovery of this compound's antiviral properties marked a significant advancement in the field, introducing a novel, host-targeted mechanism of action. By inhibiting the fusion of the viral envelope with the host cell membrane, this compound effectively blocks viral entry, a critical first step in the infection cycle. This mechanism, dependent on cellular uptake and metabolism, offers a high barrier to the development of viral resistance. Rigorous in vitro and clinical studies have substantiated its efficacy and safety, culminating in its approval as a widely accessible over-the-counter treatment. The story of this compound serves as a compelling case study in the successful development of a viral entry inhibitor and continues to inform research into new broad-spectrum antiviral therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synergistic inhibition of herpesvirus replication by docosanol and antiviral nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Intracellular imaging of docosanol in living cells by coherent anti-Stokes Raman scattering microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antiviral and synergistic effects of photo-energy with acyclovir on herpes simplex virus type 1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Analysis of docosanol using GC/MS: Method development, validation, and application to ex vivo human skin permeation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-herpes simplex virus activity of n-docosanol correlates with intracellular metabolic conversion of the drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sitesv2.anses.fr [sitesv2.anses.fr]

- 13. pnas.org [pnas.org]

- 14. Antiviral activity of this compound, an inhibitor of lipid-enveloped viruses including herpes simplex - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Properties of 1-Docosanol: An In-depth Technical Guide for Formulation Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Docosanol, also known as behenyl alcohol, is a saturated 22-carbon fatty alcohol with a diverse range of applications in the pharmaceutical and cosmetic industries.[1] Its utility stems from its unique physicochemical properties, which allow it to function as an excipient—such as an emulsifier, thickener, and stabilizer in topical formulations—and as an active pharmaceutical ingredient (API) with antiviral properties.[1][2] Notably, a 10% topical cream of this compound is approved for the treatment of recurrent herpes labialis (cold sores).[2]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound relevant to formulation development. It includes quantitative data, detailed experimental protocols for the determination of these properties, and visualizations of key processes to aid researchers and formulation scientists in the effective utilization of this versatile molecule.

Core Physicochemical Properties

The formulation performance of this compound is intrinsically linked to its physical and chemical characteristics. A summary of these key properties is presented below.

Data Summary

The quantitative physicochemical parameters of this compound are summarized in Table 1 for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₂H₄₆O | [1] |

| Molecular Weight | 326.60 g/mol | |

| Physical State | White, waxy solid | |

| Melting Point | 65-72 °C | |

| Boiling Point | 180 °C at 0.22 mmHg | |

| Water Solubility | Insoluble (<0.1 mg/mL) | [3] |

| Solubility in Organic Solvents | Very soluble in ethanol, methanol, and petroleum ether; soluble in chloroform; slightly soluble in ether. | |

| pKa (Predicted) | ~16-18 | |

| LogP (Octanol-Water Partition Coefficient) | 9.0 - 10.5 |

Experimental Protocols

Detailed methodologies for the determination of the key physicochemical properties of this compound are outlined below. These protocols are based on established pharmacopeial methods and scientific best practices.

Melting Point Determination (USP <741> Method)

The melting range of this compound is a critical parameter for its identification and purity assessment. The United States Pharmacopeia (USP) general chapter <741> provides a standardized method for this determination.[4][5][6]

Apparatus:

-

Capillary melting point apparatus

-

Glass capillary tubes (10 cm long, 0.8-1.2 mm internal diameter, 0.2-0.3 mm wall thickness)

-

Thermometer calibrated against USP Melting Point Reference Standards

Procedure:

-

Sample Preparation: A small amount of finely powdered, dry this compound is introduced into a capillary tube, which is then tapped gently to pack the powder to a height of 2.5-3.5 mm.[5]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The temperature of the block is raised at a steady rate. For an unknown sample, a preliminary rapid heating can be performed to determine an approximate melting range. For the final determination, the heating rate is slowed to approximately 1 °C/minute when the temperature is about 5 °C below the expected melting point.[5]

-

Observation: The temperature at which the substance is first observed to collapse or form a liquid droplet is recorded as the beginning of the melting range. The temperature at which the substance becomes completely liquid is recorded as the end of the melting range.

Solubility Determination (OECD 105 Shake-Flask Method)

The solubility of this compound in various solvents is a key factor in formulation design, particularly for liquid and semi-solid dosage forms. The OECD Guideline 105 provides a robust method for determining the water solubility of substances with low solubility.[7][8][9]

Apparatus:

-

Mechanical shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Analytical balance

-

Validated analytical method for quantification of this compound (e.g., GC/MS or RP-HPLC after derivatization)

Procedure:

-

Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of the solvent (e.g., purified water, ethanol) in a flask.

-

Equilibration: The flask is sealed and agitated at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A preliminary test can be conducted to determine the time required to reach saturation.

-

Phase Separation: The suspension is centrifuged at a high speed to separate the undissolved solid from the saturated solution.

-

Sampling and Analysis: A known volume of the clear supernatant is carefully removed and diluted appropriately. The concentration of this compound in the diluted sample is then determined using a validated analytical method.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in mg/mL or g/L.

pKa Determination (Computational Approach)

Due to the extremely low acidity of the hydroxyl group in a long-chain alcohol like this compound, experimental determination of its pKa in an aqueous medium is not practical. Therefore, computational methods are employed to predict this value.[10][11][12][13][14]

Methodology:

-

Software: Utilize quantum mechanical and machine learning-based pKa prediction software.

-

Input: The chemical structure of this compound is provided as the input.

-

Calculation: The software employs algorithms that consider factors such as the electronic environment of the hydroxyl group and the inductive effects of the long alkyl chain to calculate the acid dissociation constant.

-

Output: The predicted pKa value is provided, which for long-chain alcohols is typically in the range of 16-18, similar to that of water.

LogP (Octanol-Water Partition Coefficient) Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of the lipophilicity of a compound and is crucial for predicting its behavior in biological systems and its suitability for topical delivery.

Apparatus:

-

Separatory funnels

-

Mechanical shaker

-

Centrifuge

-

Validated analytical method for quantification of this compound

Procedure:

-

Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.

-

Partitioning: A known amount of this compound is dissolved in the n-octanol phase. This solution is then mixed with a known volume of the water phase in a separatory funnel.

-

Equilibration: The mixture is shaken until equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation may be used to facilitate this process.

-

Analysis: The concentration of this compound in both the n-octanol and water phases is determined using a suitable analytical method.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the water phase. LogP is the logarithm of this value.

Role in Formulation and Mechanism of Action

Formulation Workflow for a Topical Antiviral Cream

This compound's amphiphilic nature, with a long lipophilic alkyl chain and a polar hydroxyl group, makes it an effective emulsifier and stabilizer in oil-in-water (o/w) emulsions, which are common bases for topical creams. A typical workflow for developing a this compound topical cream is illustrated below.

Caption: A logical workflow for the development of a topical cream formulation containing this compound.

Antiviral Mechanism of Action

When used as an API, this compound exhibits antiviral activity against lipid-enveloped viruses, such as Herpes Simplex Virus (HSV).[3][15][16][17] Its mechanism of action is unique in that it does not directly target the virus itself but rather the host cell membrane.[1][3] this compound is thought to intercalate into the plasma membrane of healthy cells, altering its fluidity and making it resistant to fusion with the viral envelope.[1][3][18] This prevents the entry of the virus into the host cell, thereby inhibiting viral replication at a very early stage.[1][3]

Caption: The proposed mechanism of antiviral action of this compound, preventing viral entry into the host cell.

Conclusion

This compound is a multifaceted long-chain fatty alcohol with well-defined physicochemical properties that make it a valuable component in pharmaceutical formulations. Its characteristics as an emulsifier, stabilizer, and viscosity modifier are critical for the development of stable and effective topical products. Furthermore, its unique antiviral mechanism of action provides a safe and effective treatment for herpes labialis. A thorough understanding of the physicochemical properties and the appropriate analytical methodologies for their determination, as outlined in this guide, is essential for formulation scientists to harness the full potential of this compound in developing robust and efficacious pharmaceutical products.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Docosanol Monograph for Professionals - Drugs.com [drugs.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. <741> MELTING RANGE OR TEMPERATURE [drugfuture.com]

- 5. thinksrs.com [thinksrs.com]

- 6. scribd.com [scribd.com]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. filab.fr [filab.fr]

- 10. Prediction of pKa values for aliphatic carboxylic acids and alcohols with empirical atomic charge descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. optibrium.com [optibrium.com]

- 12. Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials | Rowan [rowansci.com]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Antiviral activity of this compound, an inhibitor of lipid-enveloped viruses including herpes simplex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Natural Supplements & Vitamins | Natural Necessity [shop.ocuglohuman.com]

- 17. Antiviral activity of this compound, an inhibitor of lipid-enveloped viruses including herpes simplex - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]

A Technical Guide to the Natural Sources and Isolation of 1-Docosanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Docosanol, also known as behenyl alcohol, is a 22-carbon saturated fatty alcohol with established antiviral properties. It is the active ingredient in over-the-counter topical treatments for herpes simplex virus (HSV), commonly known as cold sores. Beyond its therapeutic applications, this compound serves as an emulsifier, thickener, and emollient in the cosmetic and pharmaceutical industries. This technical guide provides an in-depth overview of the natural sources of this compound and detailed methodologies for its isolation and purification.

Natural Sources of this compound

This compound is found in various natural sources, primarily as a constituent of waxes and oils. It exists predominantly in the form of wax esters, which are esters of fatty acids and long-chain alcohols. Key natural sources include plant-based oils and waxes, as well as insect waxes.

Plant Sources:

-

Jojoba Oil (Simmondsia chinensis): The oil extracted from the seeds of the jojoba plant is technically a liquid wax ester. The unsaponifiable matter of jojoba oil contains a small fraction of free fatty alcohols, including this compound.

-

Carnauba Wax (Copernicia prunifera): This wax is harvested from the leaves of the Brazilian palm tree. It is a complex mixture of compounds, with about 80% being long-chain wax esters. The remaining portion consists of free fatty acids, fatty alcohols, and hydrocarbons.

-

Plant Oils: While present in smaller quantities, this compound can be found in the waxes of various plant oils, such as canola and sunflower oil.

-

Other Plants: this compound has also been identified in other plants, including Mandragora autumnalis, Hibiscus cannabinus, and Clematis brevicaudata. The aerial parts of Euphorbia peplus have also been shown to contain 1-hexacosanol, a related long-chain alcohol, suggesting the potential for this compound in this genus.

Animal and Insect Sources:

-

Beeswax: Produced by honey bees, beeswax is a complex mixture of hydrocarbons, fatty acids, and wax esters. The fatty alcohol component of beeswax is relatively small, estimated at around 1% of its total composition.

Policosanol:

Policosanol is a broader term for a mixture of long-chain primary aliphatic alcohols derived from sources like sugarcane wax. While a source of fatty alcohols, this compound is not a major constituent of policosanol from sugarcane, which is typically dominated by longer-chain alcohols such as 1-octacosanol (C28) and 1-triacontanol (C30).

Quantitative Data on this compound in Natural Sources

The concentration of this compound varies significantly among its natural sources. The following table summarizes the available quantitative data.

| Natural Source | Component Analyzed | Method of Analysis | This compound Concentration |

| Jojoba Oil (Simmondsia chinensis) | Unsaponifiable Matter | GC-MS | 0.06%[1] |

| Beeswax | Fatty Alcohols | GC-MS | Approx. 1% total fatty alcohols[2] |

| Carnauba Wax (Copernicia prunifera) | General Composition | - | Comprises ~20% free acids, alcohols, and hydrocarbons |

Isolation and Purification of this compound: Experimental Protocols

The isolation of this compound from natural sources, where it is typically present as a wax ester, involves a multi-step process. The general workflow includes extraction of the oil or wax, saponification of the wax esters to liberate the fatty alcohols, and subsequent purification of this compound from the resulting mixture.

General Workflow for Isolation of this compound

Detailed Experimental Protocol: Isolation of this compound from Jojoba Oil

This protocol is adapted from established methods for the saponification of wax esters and the purification of fatty alcohols.

Materials and Equipment:

-

Crude Jojoba Oil

-

Ethanol (95%)

-

Sodium Hydroxide (NaOH)

-

Heptane

-

Chloroform

-

Isopropanol

-

Diatomaceous earth (optional, as a filter aid)

-

Reflux condenser and heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Beakers and flasks

-

Filter paper and funnel

-

Crystallization dish

-

Analytical balance

-

Gas Chromatography-Mass Spectrometry (GC-MS) for analysis

Procedure:

1. Saponification of Jojoba Oil Wax Esters

-

In a round-bottom flask, prepare a 1 M solution of sodium hydroxide in 95% ethanol (ethanolic NaOH).

-

Add the crude jojoba oil to the ethanolic NaOH solution. A ratio of approximately 1:10 (w/v) of oil to ethanolic NaOH is recommended.

-

Attach a reflux condenser to the flask and heat the mixture to 90°C using a heating mantle.

-

Maintain the reflux for 2 hours with continuous stirring to ensure complete hydrolysis of the wax esters.

-

After 2 hours, remove the flask from the heat and allow it to cool to room temperature.

2. Separation of the Unsaponifiable Matter (Containing Fatty Alcohols)

-

Transfer the cooled, hydrolyzed mixture to a separatory funnel.

-

Add an equal volume of distilled water to the separatory funnel.

-

Add heptane to the separatory funnel to extract the unsaponifiable matter (the fatty alcohols are soluble in heptane). Use a volume of heptane approximately equal to the initial volume of the ethanolic NaOH solution.

-

Shake the separatory funnel vigorously for 2-3 minutes, periodically venting to release any pressure buildup.

-

Allow the layers to separate. The upper organic layer (heptane) will contain the fatty alcohols, while the lower aqueous layer will contain the sodium salts of the fatty acids (soaps).

-

Carefully drain the lower aqueous layer and collect the upper organic layer.

-

Wash the collected organic layer with distilled water two to three times to remove any residual soap.

-

Dry the organic layer over anhydrous sodium sulfate to remove any residual water.

-

Filter the dried organic layer to remove the sodium sulfate.

-

Evaporate the heptane using a rotary evaporator to obtain the crude mixture of fatty alcohols (the unsaponifiable matter).

3. Purification of this compound by Fractional Crystallization

Fractional crystallization separates compounds based on differences in their solubility at a given temperature. Since this compound is a saturated fatty alcohol, it will have a higher melting point and lower solubility in certain solvents at low temperatures compared to shorter-chain or unsaturated fatty alcohols.

-

Dissolve the crude fatty alcohol mixture obtained in a suitable solvent. A mixture of acetone and methanol (e.g., 4:1 v/v) can be effective. Use the minimum amount of warm solvent necessary to fully dissolve the mixture.

-

Slowly cool the solution to room temperature, and then further cool it in an ice bath or refrigerator (4°C) to induce crystallization.

-

Allow the solution to stand at the low temperature for several hours to allow for the formation of this compound crystals.

-

Collect the crystals by vacuum filtration.

-

Wash the collected crystals with a small amount of the cold solvent mixture to remove any impurities adhering to the crystal surface.

-

To improve purity, the collected crystals can be recrystallized by repeating steps 1-5.

-

Dry the purified this compound crystals under vacuum.

-

Analyze the purity of the final product using GC-MS.

Conclusion

This compound can be isolated from various natural sources, with jojoba oil being a documented, albeit low-concentration, source. The isolation process relies on the chemical principle of saponification to break the ester bonds of the naturally occurring waxes, followed by extraction and purification steps. Fractional crystallization is a key technique for purifying this compound from the resulting mixture of fatty alcohols. The detailed protocol provided in this guide offers a comprehensive framework for researchers to isolate and purify this compound for further study and application in the pharmaceutical and cosmetic fields. Further research into optimizing extraction and purification from other potential high-yield plant sources is warranted.

References

Early In Vitro Studies on the Antiviral Spectrum of 1-Docosanol: A Technical Guide

Abstract

This technical guide provides an in-depth analysis of the foundational in vitro studies that first characterized the antiviral spectrum of 1-Docosanol (also known as behenyl alcohol). This 22-carbon saturated fatty alcohol was identified in early research as a novel antiviral agent with a unique mechanism of action. Unlike many antiviral drugs that target viral replication machinery, this compound inhibits the entry of lipid-enveloped viruses into host cells. This document summarizes the quantitative data from these seminal studies, details the experimental protocols used to determine antiviral activity, and provides visualizations of the proposed mechanism and experimental workflows. The focus is on the initial laboratory research that established this compound as a broad-spectrum antiviral compound against a specific class of viruses.

Introduction

This compound is a long-chain saturated alcohol (C22H46O) traditionally used as an emollient and emulsifier. Foundational research, most notably by Katz et al. in the early 1990s, revealed its potent in vitro inhibitory effects against a range of lipid-enveloped viruses.[1][2] These early studies were pivotal in establishing a new antiviral paradigm: targeting the host cell membrane to prevent viral fusion and entry, rather than targeting viral enzymes.[1][2] This mechanism suggested a lower likelihood of inducing viral resistance compared to agents targeting viral polymerases or proteases.[1] This guide revisits these critical early findings to provide a core understanding of this compound's initial antiviral profile.

Antiviral Spectrum and Quantitative Data

Early in vitro studies demonstrated that this compound's antiviral activity is highly specific to viruses that possess a lipid envelope. Its efficacy was established against members of the Herpesviridae family and Paramyxoviridae family. Conversely, it showed no inhibitory action against non-enveloped viruses, such as poliovirus, which underscored its unique mechanism of action.[1][2]

The primary quantitative data from early plaque reduction assays are summarized below. It is important to note that precise EC50 values for all susceptible viruses were not always detailed in the initial publications, which often focused on demonstrating the breadth of activity and the novel mechanism.

| Virus Family | Virus | Strain | Cell Line | Assay Type | Effective Concentration (EC50/ED50) | Citation(s) |

| Herpesviridae | Herpes Simplex Virus 2 (HSV-2) | Wild-type | Vero | Plaque Reduction | ~7.65 µM (2.5 µg/mL)¹ | [3] |

| Herpesviridae | Herpes Simplex Virus 1 (HSV-1) | Wild-type | Vero | Plaque Reduction | Activity demonstrated; specific EC50 not stated. | [1][2] |

| Herpesviridae | Herpes Simplex Virus 2 (HSV-2) | Acyclovir-Resistant | Vero | Plaque Reduction | Activity demonstrated; specific EC50 not stated. | [1][2] |

| Herpesviridae | Cytomegalovirus (CMV) | - | Normal Human Foreskin/Lung Cells | Plaque Reduction | Activity demonstrated; specific EC50 not stated. | [4] |

| Herpesviridae | Varicella-Zoster Virus (VZV) | - | Normal Human Foreskin/Lung Cells | Plaque Reduction | Activity demonstrated; specific EC50 not stated. | [4] |

| Paramyxoviridae | Respiratory Syncytial Virus (RSV) | - | HEp-2 | Plaque Reduction | Activity demonstrated; specific EC50 not stated. | [1][2] |

| Picornaviridae | Poliovirus | - | Vero | Plaque Reduction | No inhibitory action | [1][2] |

¹Value converted from 2.5 µg/mL using a molecular weight of 326.6 g/mol .

Proposed Mechanism of Action: Inhibition of Viral-Cellular Fusion

The prevailing mechanism proposed by early researchers is that this compound inhibits the fusion between the viral envelope and the host cell plasma membrane.[1][2] This is not a direct virucidal effect. Instead, the highly lipophilic this compound is taken up by the host cell and is thought to be metabolized and incorporated into the cell membrane.[5][6] This incorporation alters the physical properties of the plasma membrane, rendering it less susceptible to fusion by viral glycoproteins. This effectively blocks the entry of the viral nucleocapsid into the cytoplasm, halting the infectious cycle at its earliest stage.[5]

Experimental Protocols

The foundational method used to determine the in vitro antiviral activity of this compound was the Plaque Reduction Assay . This method quantifies the ability of a compound to inhibit virus-induced cell death and plaque formation.

Preparation of this compound Formulation

Due to its insolubility in aqueous media, this compound was formulated for in vitro testing.

-

Vehicle Preparation: A 1% solution of the non-toxic surfactant Pluronic F-68 was prepared in Dulbecco's Modified Eagle Medium (DMEM).

-

Formulation: this compound was added to the Pluronic F-68/DMEM solution (e.g., to a final concentration of 10 mg/mL).

-

Solubilization: The mixture was heated (e.g., to 86°C) while being sonicated for approximately 20-30 minutes to create a stable suspension.

Plaque Reduction Assay Protocol

-

Cell Seeding: Host cells susceptible to the virus of interest (e.g., Vero cells for HSV) were seeded into multi-well plates (e.g., 6-well plates) at a density that would allow for the formation of a confluent monolayer within 24 hours.

-

Pre-incubation with this compound: Once cells reached confluency, the growth medium was removed and replaced with a medium containing various concentrations of the this compound formulation or a vehicle control (Pluronic F-68 only). A critical finding of early studies was the necessity of a long pre-incubation period for optimal activity.[3][7] Plates were incubated for 18 to 24 hours to allow for cellular uptake and metabolism of the compound.

-

Viral Infection: After pre-incubation, the drug-containing medium was removed. The cell monolayers were then infected with a standardized amount of virus (typically 50-100 plaque-forming units [PFU] per well). The virus was allowed to adsorb for 1-2 hours.

-

Overlay Application: Following adsorption, the viral inoculum was removed, and the cells were overlaid with a semi-solid medium (e.g., DMEM containing 0.5% methylcellulose and the respective concentration of this compound). This overlay restricts the spread of progeny virions to adjacent cells, ensuring that each infectious particle forms a discrete plaque.

-

Incubation: Plates were incubated for a period sufficient for plaques to form (typically 2-4 days, depending on the virus and cell line).

-

Plaque Visualization and Counting: After incubation, the overlay was removed, and the cell monolayer was fixed with a solution such as 10% formalin. The cells were then stained with a dye, commonly 0.5% crystal violet, which stains viable cells. Plaques, which are areas of dead or destroyed cells, remain unstained and appear as clear zones. The number of plaques in each well was counted.

-

Data Analysis: The percentage of plaque reduction was calculated for each drug concentration relative to the virus control wells (no drug). The 50% effective concentration (EC50) or effective dose (ED50) was determined by plotting the percentage of inhibition against the drug concentration and interpolating the concentration at which 50% inhibition occurred.

References

- 1. Antiviral activity of this compound, an inhibitor of lipid-enveloped viruses including herpes simplex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiviral activity of this compound, an inhibitor of lipid-enveloped viruses including herpes simplex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US20050203187A1 - Formulations useful for the treatment of varicella zoster virus infections and methods for the use thereof - Google Patents [patents.google.com]

- 4. Synergistic inhibition of herpesvirus replication by docosanol and antiviral nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Anti-herpes simplex virus activity of n-docosanol correlates with intracellular metabolic conversion of the drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

1-Docosanol: A Deep Dive into its Influence on Biochemical Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Docosanol, a 22-carbon saturated fatty alcohol, is a topical antiviral agent primarily recognized for its efficacy in treating recurrent herpes simplex labialis. Its mechanism of action, distinct from traditional nucleoside analogues that target viral replication, lies in the modulation of host cell membrane properties to inhibit viral entry. This technical guide provides a comprehensive examination of the biochemical pathways influenced by this compound treatment. It delves into its primary antiviral mechanism, the intracellular metabolic cascade it undergoes, and potential secondary effects on cellular signaling. This document synthesizes quantitative data from in vitro studies, presents detailed experimental methodologies for key assays, and utilizes visualizations to elucidate complex pathways and workflows, offering a valuable resource for researchers in virology and drug development.

Primary Mechanism of Action: Inhibition of Viral Entry

The principal biochemical pathway influenced by this compound is the process of viral entry for lipid-enveloped viruses, most notably Herpes Simplex Virus (HSV). Unlike antiviral drugs that inhibit viral DNA replication, this compound acts as a physical barrier at the cellular level.[1]

Upon topical application, the lipophilic nature of this compound facilitates its integration into the plasma membrane of host cells.[2] This incorporation is thought to alter the physical properties of the cell membrane, making it less fluid and less conducive to the fusion of the viral envelope with the host cell membrane.[1] This critical step of membrane fusion is a prerequisite for the entry of the viral capsid and genetic material into the cell. By effectively blocking this fusion event, this compound prevents the initiation of the viral replication cycle.[3][4]

It is important to note that this compound is not directly virucidal; it does not inactivate free virus particles.[5] Its efficacy is dependent on its presence within the host cell membrane at the time of viral exposure. This host-targeted mechanism is a significant advantage, as the likelihood of developing viral resistance is considered low.[6]

Intracellular Uptake and Metabolic Pathway

For this compound to exert its antiviral effect, it must be taken up by the host cell and subsequently metabolized.[7] Studies using radiolabeled this compound have demonstrated that it is extensively metabolized by cells.[7] The primary metabolic pathway involves the oxidation of this compound to its corresponding fatty acid, n-docosanoic acid.[7]

This metabolic conversion is crucial, as the resulting docosanoic acid is then incorporated into the cell's lipid structures, particularly phospholipids like phosphatidylcholine and phosphatidylethanolamine.[7] A smaller fraction of this compound is also incorporated into ether lipids.[7] The rate and extent of this metabolism can vary between cell types and is quantitatively proportional to the observed anti-HSV activity, suggesting that the metabolized form of the drug is responsible for the alteration of the cell membrane's properties.[7]

Potential Secondary Biochemical Influences

While the primary antiviral activity of this compound is attributed to the inhibition of viral entry, its nature as a long-chain fatty alcohol and its metabolic conversion to a very-long-chain fatty acid suggest potential influences on other cellular biochemical pathways.

Modulation of Inflammatory Pathways

Long-chain fatty alcohols have been shown to modulate the release of pro-inflammatory mediators. Studies on a mixture of long-chain fatty alcohols, including compounds structurally similar to this compound, demonstrated a reduction in the production of tumor necrosis factor-alpha (TNF-α) and prostaglandin E2.[8] This was linked to the inhibition of the phospholipase A2 enzyme.[8] Given that viral infections often trigger an inflammatory response, this potential anti-inflammatory activity of this compound could contribute to its therapeutic effect in reducing the symptoms of cold sores.

Influence on Membrane-Associated Signaling

The incorporation of this compound and its metabolite, docosanoic acid, into the plasma membrane could theoretically influence the function of membrane-associated proteins and signaling platforms. Lipid rafts, which are microdomains enriched in cholesterol and sphingolipids, are critical for the spatial and temporal regulation of signal transduction. The introduction of very-long-chain saturated fatty acids can alter the composition and organization of these rafts, which in turn could impact downstream signaling cascades.[5]

Furthermore, other alcohols have been shown to interact with membrane-associated signal transduction, including the activation of phospholipase C (PLC) and subsequent downstream events like the release of intracellular calcium and activation of protein kinase C (PKC).[9] While direct evidence for this compound's effect on these specific pathways is limited, its profound interaction with the cell membrane warrants further investigation into these areas.

Quantitative Data on Antiviral Activity

The antiviral efficacy of this compound has been quantified in numerous in vitro studies. The following tables summarize the 50% inhibitory concentration (IC50) and the percentage of viral inhibition against various enveloped viruses.

Table 1: In Vitro Antiviral Activity of this compound

| Virus Family | Virus | Cell Line | Assay Type | IC50 / Inhibition % |

| Herpesviridae | Herpes Simplex Virus 1 (HSV-1) | Vero | Plaque Reduction | 3.0 - 15.0 µM[7] |

| Herpes Simplex Virus 2 (HSV-2) | Vero | Plaque Reduction | 3.0 - 15.0 µM[7] | |

| Acyclovir-resistant HSV-2 | Vero | Plaque Reduction | Significant inhibition[1] | |

| Cytomegalovirus (CMV) | Normal Human Lung Cells | Virus Yield Reduction | Synergistic effects observed[7] | |

| Varicella-Zoster Virus (VZV) | Normal Human Lung Cells | Virus Yield Reduction | Synergistic effects observed[7] | |

| Paramyxoviridae | Respiratory Syncytial Virus (RSV) | HEp-2 | Not Specified | 68% inhibition[1] |

Note: IC50 values and inhibition percentages can vary depending on the specific experimental conditions, including the formulation of this compound, cell type, and viral strain.

Table 2: Synergistic Inhibition of HSV Replication by this compound and Acyclovir

| Virus Isolate | Cell Line | This compound (µg/mL) | Acyclovir (µg/mL) | % Inhibition (Single Agent) | % Inhibition (Combination) | Fold Increase in Inhibition |

| HSV-1 (Lab Strain) | Vero | 10 | 0.1 | Docosanol: ~50%Acyclovir: ~50% | >99% | >99-fold[10] |

| HSV-2 (Genital Isolate) | Human Foreskin Fibroblasts | 10 | 0.2 | Docosanol: ~50%Acyclovir: ~50% | >99% | >99-fold[10] |

Detailed Experimental Protocols

Plaque Reduction Assay

This assay is a standard method for quantifying the inhibition of viral replication.

-

Objective: To determine the concentration of this compound that reduces the number of viral plaques by 50% (IC50).

-

Materials:

-

Susceptible cell line (e.g., Vero cells)

-

Stock of the enveloped virus of interest (e.g., HSV-1)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

This compound stock solution

-

Overlay medium (e.g., medium with carboxymethyl cellulose or agar)

-

Fixing solution (e.g., methanol or 10% formaldehyde)

-

Staining solution (e.g., crystal violet)

-

-

Procedure:

-

Cell Seeding: Seed the susceptible cells in multi-well plates and grow to confluency.

-

Drug Treatment: Pre-incubate the confluent cell monolayers with various concentrations of this compound for a specified period (e.g., 24 hours) to allow for cellular uptake and metabolism.

-

Viral Inoculation: Remove the this compound-containing medium and infect the cells with a known amount of virus (e.g., 100 plaque-forming units) for a set adsorption period (e.g., 1-2 hours).

-

Overlay: After adsorption, remove the viral inoculum and add the overlay medium to restrict viral spread to adjacent cells.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days).

-

Staining and Counting: Fix the cells and stain with crystal violet to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction in this compound-treated wells compared to untreated control wells to determine the IC50.[1]

-

Virus-Cell Fusion Inhibition Assay

This assay directly measures the inhibition of the fusion event between the viral envelope and the host cell membrane.

-

Objective: To quantify the inhibition of viral fusion by this compound.

-

Materials:

-

Susceptible target cells

-

Virus labeled with a fluorescent lipid probe (e.g., R18)

-

This compound stock solution

-

Fluorometer

-

-

Procedure:

-

Labeling: Label the viral envelope with a fluorescent probe at a self-quenching concentration.

-

Cell Preparation: Prepare a suspension of target cells that have been pre-incubated with or without this compound.

-

Binding: Add the fluorescently labeled virus to the cell suspension and incubate at a low temperature (e.g., 4°C) to allow for viral binding but not fusion.

-

Fusion Induction: Raise the temperature to 37°C to induce fusion. As the labeled viral envelope fuses with the cell membrane, the fluorescent probe dilutes, leading to dequenching and an increase in fluorescence.

-

Measurement: Monitor the increase in fluorescence over time using a fluorometer.

-

Data Analysis: Compare the rate and extent of fluorescence increase in this compound-treated cells versus untreated cells to determine the percentage of fusion inhibition.[1]

-

Cellular Uptake and Metabolism of Radiolabeled this compound

This protocol is designed to quantify the uptake and metabolic fate of this compound in cultured cells.

-

Objective: To trace the cellular uptake and metabolic conversion of this compound.

-

Materials:

-

[1-¹⁴C]n-docosanol

-

Target cells (e.g., Vero cells)

-

Cell culture reagents

-

Scintillation counter

-

Thin-layer chromatography (TLC) equipment

-

Lipid extraction solvents (e.g., chloroform, methanol)

-

-

Procedure:

-

Cell Seeding and Growth: Grow target cells to confluency in culture plates.

-

Radiolabeled Treatment: Incubate the cells with medium containing [1-¹⁴C]n-docosanol for various time points.

-

Cell Lysis and Scintillation Counting: After incubation, wash the cells thoroughly to remove non-internalized radiolabel. Lyse the cells and measure the total radioactivity using a scintillation counter to quantify uptake.

-

Lipid Extraction: For metabolism studies, perform a total lipid extraction from the radiolabeled cells.

-

TLC Analysis: Separate the different lipid classes from the extract using TLC.

-

Quantification of Metabolites: Scrape the lipid spots from the TLC plate and quantify the radioactivity in each spot to determine the percentage of this compound that has been metabolized and incorporated into different lipid species.[11]

-

Conclusion

This compound presents a unique antiviral strategy by targeting the host cell membrane to block viral entry. Its primary influence on biochemical pathways is the physical disruption of the viral-cell fusion process, a mechanism that is dependent on its cellular uptake and metabolic conversion to docosanoic acid and subsequent incorporation into cellular lipids. While its effects on other signaling cascades are not as well-defined, its interaction with the cell membrane and its anti-inflammatory potential suggest broader biochemical implications that warrant further investigation. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further explore the multifaceted biochemical influence of this compound and to advance the development of host-targeted antiviral therapies.

References

- 1. Structure-Function Analysis of Volatile (Z)-3-Fatty Alcohols in Tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Intracellular imaging of docosanol in living cells by coherent anti-Stokes Raman scattering microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiviral activity of this compound, an inhibitor of lipid-enveloped viruses including herpes simplex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Membrane lipid raft organization is uniquely modified by n-3 polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Docosanol: a topical antiviral for herpes labialis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-herpes simplex virus activity of n-docosanol correlates with intracellular metabolic conversion of the drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Long-chain fatty alcohols from pomace olive oil modulate the release of proinflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Alcohol and membrane-associated signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Effect of a cyclohexenonic long-chain fatty alcohol on calcium mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Molecular Interaction of 1-Docosanol with Lipid Bilayers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Docosanol, a 22-carbon saturated fatty alcohol, is the active ingredient in antiviral therapies targeting lipid-enveloped viruses, such as Herpes Simplex Virus (HSV).[1] Its mechanism of action is fundamentally biophysical, involving direct interaction with the host cell's lipid bilayer to inhibit the fusion of the viral envelope with the cell membrane.[1][2] This guide provides a detailed examination of the molecular interactions between this compound and lipid bilayers, synthesizing data from various biophysical studies. It outlines the proposed mechanism of viral inhibition, presents the effects of long-chain alcohols on lipid membrane properties, details the experimental protocols used for such investigations, and provides visual representations of key processes to support research and development efforts in antiviral drug design.

Introduction to this compound's Antiviral Activity

This compound (also known as behenyl alcohol) is a long-chain saturated alcohol recognized for its inhibitory effects against a range of lipid-enveloped viruses, including HSV and respiratory syncytial virus.[3] Unlike many antiviral drugs that target viral enzymes or genetic replication processes, this compound's efficacy stems from its ability to modify the host cell membrane, thereby preventing the initial and critical step of viral entry.[1] Evidence strongly suggests that this compound integrates into the plasma membrane, altering its physical properties to render it less permissive to the fusion events required by enveloped viruses to release their contents into the cell.[2][3] This host-targeted, physical mechanism of action makes the development of viral resistance less likely.

Mechanism of Action: Alteration of Lipid Bilayer Properties

The primary antiviral mechanism of this compound is the inhibition of fusion between the host cell plasma membrane and the viral envelope.[1] This is not a direct virucidal effect but a consequence of this compound's incorporation into the host lipid bilayer. The long, saturated C22 acyl chain of this compound anchors within the hydrophobic core of the membrane, while its hydroxyl head group orients near the polar head groups of the phospholipids.

This integration is thought to induce a more ordered or rigidified state in the lipid bilayer. By increasing the packing density and reducing the fluidity of the membrane lipids, this compound creates a biophysical barrier that is non-conducive to the conformational changes and lipid mixing that are essential for the fusion process mediated by viral glycoproteins.

References

- 1. Alcohol's Effects on Lipid Bilayer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiviral activity of this compound, an inhibitor of lipid-enveloped viruses including herpes simplex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of the Main Phase Transition Temperature of Phospholipids by Nanoplasmonic Sensing - PMC [pmc.ncbi.nlm.nih.gov]

Initial Toxicity and Safety Profile of 1-Docosanol: A Technical Guide

Introduction

1-Docosanol, also known as behenyl alcohol, is a saturated 22-carbon aliphatic alcohol.[1][2] While traditionally used as an emollient, emulsifier, and thickener in cosmetics, it was approved for medical use in the United States in July 2000 as an over-the-counter (OTC) topical antiviral agent for treating recurrent herpes simplex labialis (cold sores).[1] Marketed under the brand name Abreva, among others, its safety and efficacy are supported by a range of preclinical and clinical investigations.[1][3] This guide provides an in-depth overview of the initial toxicity and safety profile of this compound, detailing its mechanism of action, preclinical toxicology data, and clinical safety findings.

Mechanism of Action: Inhibition of Viral Entry

This compound possesses a unique mechanism of action that distinguishes it from many other antiviral agents which typically target viral DNA replication.[4][5][6] It does not act directly on the herpes simplex virus (HSV) but rather on the host cell.[2] The highly lipophilic nature of this long-chain saturated alcohol allows it to interact with the host cell's surface phospholipids.[1][7] This interaction is thought to stabilize the cell membrane, making it less susceptible to fusion with the viral envelope.[1][7]

By inhibiting the critical fusion event between the viral envelope and the host cell plasma membrane, this compound effectively blocks the virus from entering the cell.[2][4][5] This prevents subsequent viral replication and the spread of infection.[2][5] This mode of action suggests a lower likelihood of inducing viral resistance compared to agents that target viral enzymes.[2][4] Its activity is specific to lipid-enveloped viruses; non-enveloped viruses like poliovirus are not affected.[7][8]

Preclinical Toxicity Profile

The preclinical safety of this compound has been evaluated through a series of toxicological studies. These studies indicate a low order of toxicity and good local tolerance.

Acute and Systemic Toxicity

Acute toxicity studies have been conducted to determine the potential for adverse effects following a single high dose. Due to its nature as a long-chain fatty alcohol and its use in cosmetics, this compound is generally considered to have a low toxicity profile.

| Study Type | Species | Route | Result | Reference |

| Acute Toxicity (Predicted) | Rat | Oral | LD50: 1.5561 mol/kg | [2] |

| 26-Week Oral Toxicology | Rat | Oral Gavage | - | [9] |

| 13-Week Dermal Toxicology | Mouse | Dermal | - | [9] |

Experimental Protocol: Acute Oral Toxicity (General OECD 420 Guideline Approach)

-

Objective: To determine the acute oral toxicity of a substance after a single dose.

-

Animal Model: Typically, fasted female rats are used.

-

Dosage: A stepwise procedure is used where a single animal is dosed. The outcome (survival or death) determines the dose for the next animal. Dosing is typically done via oral gavage.

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior), and body weight changes for at least 14 days.

-

Endpoint: The primary endpoint is the LD50 (Lethal Dose, 50%), which is the statistically estimated dose expected to be lethal to 50% of the animals. A full necropsy of all animals is performed at the end of the study.

Dermal Irritation and Sensitization

As a topically applied product, the potential for local skin reactions is a critical safety parameter. Studies have shown that this compound has a low potential for skin irritation and sensitization.

| Study Type | Species | Result | Reference |

| Dermal Irritation | Rabbit | Minimal irritation | [10] |

| Contact Sensitization | - | No evidence observed in clinical trials | [10] |

| Photoallergy | - | No evidence observed in clinical trials | [10] |

| 28-Day Dermal Tolerance | Rabbit | - | [9] |

Experimental Protocol: Dermal Sensitization (Buehler Test Approach)

The Buehler test is a standard method to screen for potential skin sensitizers.

-

Objective: To assess the potential of a substance to induce skin sensitization after repeated topical application.

-

Animal Model: Albino guinea pigs are commonly used.

-

Induction Phase: The test substance is applied topically to a clipped area of the skin, typically under an occlusive patch, three times over a 3-week period.

-

Rest Phase: A rest period of approximately two weeks follows the induction phase to allow for the development of an immune response.

-

Challenge Phase: A single application of the test substance is made to a previously untreated skin site.

-